molecular formula C33H61N5O11 B1665427 Acetyl-pepstatin CAS No. 28575-34-0

Acetyl-pepstatin

Cat. No.: B1665427
CAS No.: 28575-34-0
M. Wt: 703.9 g/mol
InChI Key: ZISCOJQELZEANN-CFWBHBOOSA-N
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Description

Acetylpepstatin is a potent inhibitor of aspartyl proteases, which are enzymes that play a crucial role in various biological processes. This compound is particularly effective against HIV-1 and HIV-2 proteases, making it a valuable tool in the study and treatment of viral infections .

Mechanism of Action

Target of Action

Acetyl-Pepstatin, also known as Pepstatin A, is a potent inhibitor of aspartyl proteases . Its primary targets include enzymes such as pepsin, cathepsins D and E . These enzymes play crucial roles in protein degradation and processing, and their inhibition can have significant effects on cellular function.

Mode of Action

This compound interacts with its targets by binding to the active site of the aspartyl proteases, thereby preventing these enzymes from carrying out their proteolytic function . The compound’s unusual potency towards acid proteases is indicated by its Ki, which was reported to be about 1 × 10^-10 M for porcine pepsin .

Biochemical Pathways

The inhibition of aspartyl proteases by this compound affects various biochemical pathways. For instance, it suppresses the formation of multinuclear osteoclasts dose-dependently . Furthermore, this compound also suppresses differentiation from pre-osteoclast cells to mononuclear osteoclast cells dose-dependently .

Pharmacokinetics

It is known that modifications to the structure of pepstatin, such as esterification of its cooh-terminus, have no effect on its inhibitory activity . Acetylation of its hydroxyl groups, however, drastically reduces the inhibition by Pepstatin .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of aspartyl proteases. For example, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . Cell signaling analysis indicated that the phosphorylation of ERK was inhibited in this compound-treated cells, while the phosphorylation of IκB and Akt showed almost no change . Furthermore, this compound decreased the expression of nuclear factor of activated T cells c1 (NFATc1) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the compound, as it is a potent inhibitor of acid proteases . .

Biochemical Analysis

Biochemical Properties

Acetyl-pepstatin is known to interact with a variety of enzymes and proteins. It is a potent inhibitor of aspartic proteases such as pepsin, cathepsins D and E . The nature of these interactions is primarily inhibitory, with this compound binding to the active sites of these enzymes and preventing their normal function .

Cellular Effects

In cellular contexts, this compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . This compound suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition only affects osteoclast cells, not osteoblast-like cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is known to inhibit the activity of proteases such as cathepsin D . Furthermore, cell signaling analysis indicated that the phosphorylation of ERK was inhibited in this compound-treated cells, while the phosphorylation of IκB and Akt showed almost no change .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent inhibitor and its effects can be observed shortly after administration .

Metabolic Pathways

Given its inhibitory effects on aspartic proteases, it is likely that this compound plays a role in the regulation of these enzymes and their associated metabolic pathways .

Subcellular Localization

Given its inhibitory effects on aspartic proteases, it is likely that this compound is localized to areas of the cell where these enzymes are active .

Preparation Methods

Acetylpepstatin is typically synthesized through a series of chemical reactions involving the coupling of specific amino acids. The synthesis begins with the preparation of statine, an unusual amino acid that is a key component of acetylpepstatin. Statine is then coupled with other amino acids such as isovaleryl, valine, and alanine to form the final product .

In industrial settings, acetylpepstatin is produced by microbial fermentation using species of Actinomyces. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Acetylpepstatin undergoes various chemical reactions, including:

    Oxidation: Acetylpepstatin can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms of acetylpepstatin.

    Substitution: Acetylpepstatin can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically modified versions of acetylpepstatin with altered biological activities .

Scientific Research Applications

Acetylpepstatin has a wide range of scientific research applications:

Properties

CAS No.

28575-34-0

Molecular Formula

C33H61N5O11

Molecular Weight

703.9 g/mol

IUPAC Name

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid;acetic acid

InChI

InChI=1S/C31H57N5O9.C2H4O2/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42;1-2(3)4/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42);1H3,(H,3,4)/t19-,21-,22-,23-,24-,27-,28-;/m0./s1

InChI Key

ZISCOJQELZEANN-CFWBHBOOSA-N

SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O.CC(=O)O

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O.CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

VVXAX

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ac-pepstatin
Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid
Ac-Val-Val-Sta-Ala-Sta
acetyl pepstatin
acetyl-pepstatin
acetylpepstatin
acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid
Streptomyces pepsin inhibito

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Acetyl-pepstatin interact with its target enzyme, HIV-1 protease?

A1: this compound binds to the active site of HIV-1 protease, mimicking the transition state of natural substrates. This binding is characterized by a network of hydrogen bonds formed between the inhibitor and the main body of the protein, as well as between the inhibitor and the flap regions of the enzyme. [] Hydrophobic interactions between the inhibitor and the enzyme also contribute to binding. []

Q2: How does this compound affect HIV-1 protease activity?

A3: this compound acts as a competitive inhibitor of HIV-1 protease, blocking the enzyme's ability to cleave viral polyproteins essential for viral maturation. [, , , ] This inhibition effectively hinders the HIV-1 life cycle.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C34H63N5O11, and its molecular weight is 717.9 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize the structure of this compound in solution, both in its free form and when bound to HIV-1 protease. [, , ] These studies have provided insights into the conformation and dynamics of the inhibitor.

Q5: Is there information available regarding the stability of this compound under various conditions?

A6: While specific studies on this compound's stability under various conditions are limited in the provided papers, its solubility in different solvents is discussed. This compound exhibits better solubility in aqueous solutions compared to other pepstatin derivatives like isovaleryl-pepstatin. []

Q6: Is this compound known to have any catalytic properties itself?

A6: No, this compound is not known to possess any intrinsic catalytic activity. It functions primarily as an inhibitor of aspartic proteases.

Q7: What are the main applications of this compound in research?

A7: this compound is widely employed as a research tool to study:

  • Aspartic protease activity: It helps elucidate the role of these enzymes in various biological processes. [, , , , ]
  • Structure-activity relationships: Investigating how modifications to this compound's structure affect its inhibitory potency against different aspartic proteases. [, ]
  • Drug development: Serving as a starting point for the design of more potent and selective inhibitors against therapeutically relevant aspartic proteases, like HIV-1 protease. [, , ]

Q8: Have computational methods been used to study this compound and its interactions?

A9: Yes, molecular modeling and docking studies have been conducted to understand the binding mode of this compound to HIV-1 protease and other aspartic proteases. [, , , ] These studies help visualize the interactions and predict the binding affinity of the inhibitor.

Q9: How do modifications to the this compound structure impact its activity?

A10: Structural modifications, particularly at the P1' and P2' positions, significantly influence the inhibitory activity and selectivity of pepstatin analogs against various aspartic proteases. [, , ] For instance, replacing the isovaleryl group with an acetyl group enhances solubility. []

Q10: Are there any specific formulation strategies mentioned for this compound?

A10: The provided papers primarily focus on the biochemical and structural aspects of this compound. Specific formulation strategies for this compound are not extensively discussed.

Q11: What is known about the toxicity of this compound?

A11: The provided research papers do not delve into the toxicological profile of this compound.

Q12: Are there any known alternatives or substitutes for this compound in research or therapeutic applications?

A13: Yes, several other pepstatin derivatives and synthetic inhibitors have been developed that target aspartic proteases, including HIV-1 protease. [, , ] These compounds often exhibit improved potency, selectivity, or pharmacokinetic properties compared to this compound.

Q13: What are some of the key historical milestones in the research of this compound?

A13: Key milestones include:

  • Discovery and initial characterization: this compound was first identified as a potent inhibitor of aspartic proteases. []
  • Structural elucidation: NMR and X-ray crystallography studies determined the three-dimensional structure of this compound and its complex with HIV-1 protease. [, , ]
  • Understanding of the mechanism of action: Research revealed that this compound acts as a transition-state mimic, binding tightly to the active site of aspartic proteases. [, ]
  • Development of derivatives: Numerous this compound analogs have been synthesized to improve its potency, selectivity, and pharmacokinetic properties. [, , ]

Q14: How has research on this compound fostered cross-disciplinary collaborations?

A14: Research on this compound has facilitated collaborations between:

  • Biochemistry and structural biology: Combining enzymatic assays with structural studies (NMR, X-ray crystallography) to understand the inhibitor's mechanism of action. [, , ]
  • Medicinal chemistry and pharmacology: Using SAR studies and in vitro/in vivo experiments to develop more effective aspartic protease inhibitors for therapeutic use. [, , ]
  • Computational chemistry and drug design: Applying molecular modeling and simulations to guide the design and optimization of novel protease inhibitors. [, , , ]

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